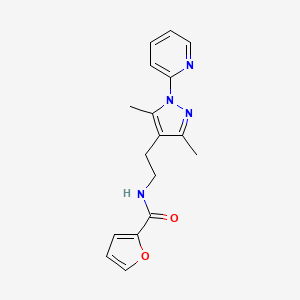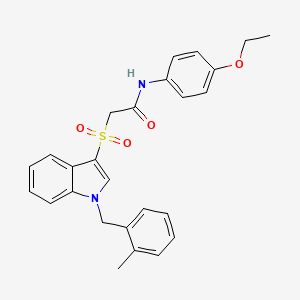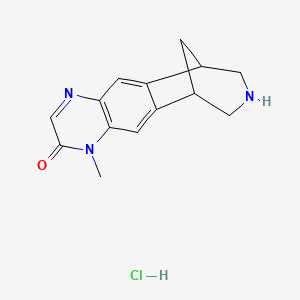![molecular formula C23H15ClN4O2 B2678906 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291862-41-3](/img/structure/B2678906.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, a methylphenyl group, and a phthalazinone ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions involving appropriate precursors .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple aromatic rings. The oxadiazole ring and phenyl rings could potentially participate in π-π interactions, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chloro groups and the electron-donating methyl group. The compound could potentially undergo electrophilic aromatic substitution reactions at the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloro groups could increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized derivatives related to the specified compound and evaluated their antimicrobial efficacy. For instance, El-Hashash et al. (2012) synthesized new derivatives including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives with the objective of studying their antimicrobial activity. These compounds were identified using various spectral methods and showed potential in antimicrobial applications El-Hashash et al., 2012. Similarly, Sridhara et al. (2010) designed and synthesized new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, demonstrating antimicrobial activity against various bacteria and fungi strains Sridhara et al., 2010.
Anticancer Activity
Research has also extended into the anticancer potential of similar chemical structures. Ravinaik et al. (2021) evaluated a series of substituted benzamides for their anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Most of the tested compounds exhibited moderate to excellent anticancer activity, indicating the potential of such derivatives in cancer treatment Ravinaik et al., 2021.
Synthesis and Structural Characterization
Beyond biological applications, research has also focused on the synthesis and structural characterization of compounds within this chemical class. Behalo et al. (2016) developed a one-pot synthesis method for 1,3,4-oxadiazole derivatives, showcasing a facile approach to obtaining these compounds and evaluating their antimicrobial activities Behalo et al., 2016.
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZRRCDIZZXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)


![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)
![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)
![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)

![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)